molecular formula C21H19N7O3S B11372259 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide

Cat. No.: B11372259
M. Wt: 449.5 g/mol
InChI Key: MEOTYQZWUCPMTL-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole and triazole rings, followed by the introduction of the benzyl and acetamido groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signaling pathways. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-NITRO-1H-IMIDAZOLE-1-ACETAMIDE: This compound shares the benzyl and acetamide groups but differs in the presence of a nitro group and an imidazole ring.

    1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-N-BENZYL-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar in structure but includes a carboxamide group and a methyl substitution.

Uniqueness

N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N7O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C21H19N7O3S/c1-14(29)23-19-18(26-31-27-19)20-24-25-21(28(20)16-10-6-3-7-11-16)32-13-17(30)22-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,22,30)(H,23,27,29)

InChI Key

MEOTYQZWUCPMTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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